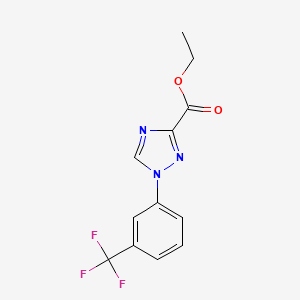

ethyl 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinctive structural features that arise from the interplay between the triazole ring system and the trifluoromethyl-substituted phenyl group. Computational studies utilizing density functional theory methods have revealed that the compound adopts preferential conformations based on the relative orientations of its constituent aromatic rings. The triazole ring maintains planarity with a maximum deviation of approximately 0.0028 Angstroms, consistent with the aromatic character of this five-membered heterocycle.

The dihedral angle between the triazole plane and the trifluoromethylphenyl substituent plays a crucial role in determining the overall molecular conformation. Crystallographic analysis of related trifluoromethyl-substituted triazole derivatives indicates that these angles typically range from 35 to 70 degrees, depending on the specific substitution pattern and crystal packing forces. The ethyl ester group attached to the triazole ring introduces additional conformational flexibility, with the ethoxy moiety capable of adopting multiple rotational conformers.

Conformational analysis reveals that the compound can exist in different spatial arrangements due to rotation around the carbon-nitrogen bond connecting the triazole ring to the phenyl substituent. The trifluoromethyl group's position at the meta position of the phenyl ring influences the preferred conformations through both steric and electronic effects. Studies on analogous compounds have demonstrated that the syn and anti conformations relative to the triazole-aryl bond exhibit different energetic preferences, with the anti conformation generally being more stable due to reduced steric interactions.

The molecular electrostatic potential distribution calculated for this compound shows characteristic patterns associated with the electron-withdrawing trifluoromethyl group and the electron-rich triazole nitrogen atoms. These electrostatic features contribute to the compound's conformational preferences and influence its intermolecular interactions in both solution and solid states.

Crystal Structure Determination via X-ray Diffraction

X-ray diffraction analysis provides definitive structural information about this compound in the solid state. Crystallographic studies of closely related trifluoromethyl-substituted triazole compounds have established important structural parameters that characterize this class of molecules. The compound crystallizes in specific space groups that accommodate the molecular geometry and intermolecular interactions.

Key crystallographic parameters for related trifluoromethyl triazole derivatives include unit cell dimensions and space group assignments. For instance, similar compounds have been observed to crystallize in monoclinic, orthorhombic, and triclinic systems with space groups such as P21/n, Pbca, and P1. The unit cell parameters typically show values ranging from 8 to 30 Angstroms for the a, b, and c axes, reflecting the molecular dimensions and packing arrangements.

Table 1: Representative Crystallographic Data for Trifluoromethyl Triazole Derivatives

| Parameter | Compound 1 | Compound 2 | Compound 3 |

|---|---|---|---|

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P21/n | Pbca | P1 |

| a (Å) | 15.14 | 9.51 | 8.83 |

| b (Å) | 7.72 | 17.92 | 9.51 |

| c (Å) | 15.44 | 20.01 | 11.60 |

| Volume (ų) | 1668.5 | 3410.3 | 859.1 |

The bond lengths within the triazole ring system show characteristic values consistent with aromatic character. The nitrogen-nitrogen bond length in the 1,2,4-triazole ring typically measures approximately 1.399 Angstroms, which aligns with literature values for similar heterocyclic systems. The carbon-nitrogen bonds within the ring exhibit distances ranging from 1.31 to 1.35 Angstroms, reflecting the delocalized electron distribution characteristic of aromatic systems.

Intermolecular interactions in the crystal structure include various hydrogen bonding patterns and van der Waals contacts. The trifluoromethyl groups participate in unique interactions, including potential fluorine-fluorine contacts and carbon-hydrogen to fluorine hydrogen bonds. These weak interactions contribute significantly to the overall crystal packing stability and influence the compound's physical properties.

The crystal structure analysis reveals that many trifluoromethyl-containing triazoles exhibit positional disorder for the fluorine atoms of the trifluoromethyl group. This disorder typically manifests as multiple orientations for the rotating trifluoromethyl substituent, with occupancies ranging from 50:50 to 70:30 ratios depending on the specific compound and crystallization conditions.

Electronic Effects of Trifluoromethyl Substituent on Aromatic System

The trifluoromethyl group exerts profound electronic effects on the aromatic phenyl system in this compound, fundamentally altering the electronic distribution and chemical reactivity of the molecule. The trifluoromethyl substituent functions as a powerful electron-withdrawing group through both inductive and resonance mechanisms, significantly impacting the aromatic system's electronic properties.

The inductive effect of the trifluoromethyl group results from the high electronegativity of the fluorine atoms, which withdraw electron density from the aromatic ring through the sigma bond framework. This electron withdrawal polarizes the carbon-carbon bonds in the aromatic system and reduces the overall electron density at the ring carbons. Quantitative analysis using Hammett substituent constants demonstrates that the trifluoromethyl group exhibits a sigma para value of approximately 0.54, indicating its strong electron-withdrawing character.

Table 2: Electronic Parameters for Trifluoromethyl-Substituted Aromatic Systems

| Property | Value | Method |

|---|---|---|

| Hammett σₚ constant | 0.54 | Experimental |

| Hammett σₘ constant | 0.43 | Experimental |

| HOMO Energy (eV) | -7.34 | Density Functional Theory |

| LUMO Energy (eV) | -1.82 | Density Functional Theory |

| Energy Gap (eV) | 5.52 | Calculated |

| Dipole Moment (Debye) | 5.47 | Calculated |

Beyond the inductive effect, the trifluoromethyl group also participates in negative hyperconjugation, a resonance phenomenon that further enhances its electron-withdrawing capabilities. This effect involves the overlap of the aromatic ring's pi orbitals with the antibonding orbitals of the carbon-fluorine bonds in the trifluoromethyl group. The negative hyperconjugation results in additional electron density withdrawal from the aromatic system and contributes to the stabilization of electron-deficient intermediates formed during chemical reactions.

The electronic effects manifest in the compound's spectroscopic properties, particularly in ultraviolet-visible absorption spectra. Density functional theory calculations predict absorption maxima around 255 nanometers in polar solvents, corresponding to electronic transitions from the highest occupied molecular orbital to the lowest unoccupied molecular orbital. The presence of the trifluoromethyl group shifts these transitions to higher energies compared to unsubstituted analogs, reflecting the reduced electron density in the aromatic system.

The trifluoromethyl substituent's electronic influence extends to the triazole ring system through the connecting phenyl group. The electron-withdrawing effect is transmitted through the aromatic system, affecting the electron density distribution within the triazole ring and potentially influencing its chemical reactivity and coordination behavior. This electronic communication between the trifluoromethyl group and the triazole core represents a key feature of the compound's electronic structure.

Nuclear magnetic resonance spectroscopy provides direct evidence of the trifluoromethyl group's electronic effects through characteristic chemical shift patterns. The fluorine nuclei in the trifluoromethyl group typically exhibit signals around -63 parts per million in fluorine-19 nuclear magnetic resonance spectra, while the aromatic protons show downfield shifts consistent with the electron-withdrawing nature of the substituent.

Properties

IUPAC Name |

ethyl 1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10-16-7-18(17-10)9-5-3-4-8(6-9)12(13,14)15/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJKBQPPUGZIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=N1)C2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745197 | |

| Record name | Ethyl 1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-77-9 | |

| Record name | Ethyl 1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate (CAS Number: 1245643-77-9) is a triazole compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its biological potency. The molecular formula is with a molecular weight of approximately 285.22 g/mol .

Biological Activities

Triazole compounds, including this compound, are known for their broad spectrum of biological activities:

- Antimicrobial Activity : Triazoles have shown significant antimicrobial properties against various bacterial strains and fungi. The incorporation of the trifluoromethyl group can enhance the lipophilicity and membrane penetration of the compound .

- Anticancer Activity : Research indicates that triazole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have demonstrated that similar triazole compounds can inhibit aromatase enzymes, which are crucial in estrogen synthesis .

- Anti-inflammatory Effects : Some triazoles have been reported to reduce inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Introduction of Trifluoromethyl Group : The trifluoromethyl group can be introduced via electrophilic fluorination techniques or by using trifluoromethylating agents .

- Esterification : The final step involves esterification to form the ethyl ester from the corresponding acid.

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazole derivatives:

- Anticancer Studies : A study by Maghraby et al. (2024) investigated a series of triazole hybrids as antiproliferative agents targeting aromatase enzymes. Their findings indicated that these compounds could effectively inhibit cancer cell proliferation .

- Antimicrobial Efficacy : Research published in Frontiers in Chemistry demonstrated that triazoles possess potent antibacterial and antifungal activities. The study noted that compounds with a trifluoromethyl group showed improved efficacy against resistant strains .

- Anti-inflammatory Activity : A comprehensive review indicated that several triazole derivatives exhibited significant anti-inflammatory effects in preclinical models, suggesting their potential use in treating inflammatory diseases .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Ethyl 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-Triazole-5-Carboxylate

- Structural Difference : Trifluoromethylphenyl group at triazole position 3 (vs. position 1 in the target compound).

- Properties : Same molecular formula (C₁₂H₁₀F₃N₃O₂) but distinct reactivity due to isomerism. Specifications include solubility and stability data from Parchem Chemicals .

Ethyl 1-(Pyridin-3-yl)-1H-1,2,4-Triazole-3-Carboxylates

- Structural Difference : Pyridinyl substituent replaces trifluoromethylphenyl.

- Activities : Derivatives with bromo/fluoro substituents (e.g., Ethyl 1-(2-bromo-5-fluoropyridin-3-yl)-5-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxylate) exhibit potent antibacterial and anti-inflammatory properties, highlighting substituent-driven bioactivity .

Enantiomeric Derivatives

N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxamide Enantiomers (96, 97)

Complex Thiourea-Linked Triazoles

3-[[5-[2-[[(1R,2R)-2-[3-{3,5-Bis(trifluoromethyl)phenyl}thioureido]cyclohexyl]amino]ethyl]-1H-1,2,3-triazol-1-yl]methyl]-N-cinnamoylbenzamide (18i)

Data Table: Comparative Properties of Selected Triazole Derivatives

Key Findings and Implications

Substituent Effects : The trifluoromethyl group enhances stability and lipophilicity, while pyridinyl or bromo/fluoro substituents improve bioactivity .

Stereochemistry : Enantiomers (e.g., 96 vs. 97) exhibit distinct retention times and purity, underscoring the need for chiral resolution in drug development .

Positional Isomerism : Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate shares the molecular formula with the target compound but differs in substituent placement, affecting reactivity .

Agrochemical vs. Pharmaceutical Use : Fluorine-rich derivatives (e.g., tetrafluoroethoxy) are prioritized in pesticides, whereas trifluoromethylphenyl triazoles are explored for medicinal applications .

Preparation Methods

Regioselective Synthesis via Coupling Reactions

One common approach involves the regioselective synthesis of the 1,2,4-triazole ring by coupling azides and alkynes or through cyclization reactions involving hydrazides and carboxylic acid derivatives. The trifluoromethylphenyl group is introduced by using appropriately substituted aryl precursors.

- The coupling typically occurs under conditions that favor the formation of 1,2,4-triazoles over other isomers.

- The ethyl ester functionality is introduced either by using ethyl ester derivatives of carboxylic acids or by esterification post-triazole ring formation.

Lithiation and Carboxylation Route

A more detailed method adapted from related triazole carboxylate syntheses involves:

- Starting from a substituted 1H-1,2,4-triazole (e.g., 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole).

- Lithiation at the 3-position of the triazole ring using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in an aprotic solvent like tetrahydrofuran (THF).

- Subsequent carboxylation by bubbling carbon dioxide (CO₂) into the reaction mixture at low temperature (−78 °C to 0 °C), resulting in the formation of the corresponding 3-carboxylic acid.

- Esterification of the carboxylic acid intermediate with ethanol under acidic or basic conditions to yield the ethyl ester.

This method provides regioselective functionalization at the 3-position and is suitable for introducing the carboxylate group efficiently.

Bromination and Subsequent Functionalization

Another approach involves:

- Bromination of the triazole ring at the 4 or 5 position (depending on substitution pattern) to yield bromo-substituted triazoles.

- Metalation (e.g., with Grignard reagents like isopropylmagnesium chloride or lithium chloride complexes) followed by reaction with CO₂ to introduce the carboxylate group.

- Alkylation or esterification steps to form the ethyl ester.

This method has been reported for related triazole derivatives and can be adapted for the trifluoromethylphenyl-substituted compound.

Representative Preparation Procedure (Adapted from Related Triazole Carboxylate Syntheses)

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Dissolve 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole in THF, cool to −78 °C | Preparation for lithiation | — |

| 2 | Add LDA dropwise under inert atmosphere, stir for 1 hour | Lithiation at 3-position of triazole | — |

| 3 | Bubble CO₂ gas through the mixture at −78 °C to 0 °C | Carboxylation to form triazole-3-carboxylic acid | — |

| 4 | Quench reaction with aqueous acid, extract product | Isolation of carboxylic acid intermediate | — |

| 5 | Esterify with ethanol and acid catalyst (e.g., sulfuric acid) under reflux | Formation of ethyl ester | 50–60% (overall) |

Note: Exact yields and conditions may vary depending on substrate purity and scale.

Research Findings and Analysis

- Efficiency and Yield: The lithiation-carboxylation-esterification sequence provides moderate to good yields (typically 50–60%) for ethyl 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate, with high regioselectivity at the 3-position of the triazole ring.

- Reagents: Use of strong bases (LDA, n-butyllithium) requires strict anhydrous and inert atmosphere conditions. Carbon dioxide is used as a carboxylation agent, which is cost-effective and environmentally benign.

- Functional Group Tolerance: The trifluoromethyl group is stable under these reaction conditions and enhances the compound’s lipophilicity and biological activity.

- Industrial Viability: While the method is suitable for laboratory-scale synthesis, scale-up requires careful control of low temperatures and handling of reactive organolithium reagents.

Comparative Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Regioselective Coupling (Azide-Alkyne) | Cycloaddition of azides and alkynes | High regioselectivity, mild conditions | Requires azide handling (toxic/explosive) | 40–55 |

| Lithiation-Carboxylation-Esterification | Lithiation with LDA, CO₂ bubbling, esterification | Regioselective, versatile | Requires low temperature, moisture sensitive | 50–60 |

| Bromination-Metalation-Carboxylation | Bromination, Grignard reaction, CO₂ carboxylation | Applicable to various triazoles | Multi-step, sensitive reagents | 45–55 |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing ethyl 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") using ethyl propiolate and a 3-(trifluoromethyl)phenyl-substituted azide. Reaction optimization includes using CuSO₄·5H₂O with sodium ascorbate in a tert-butanol/water (1:1) solvent system at 50°C for 12 hours. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. For higher stereochemical control, supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak® AD-H) can resolve enantiomers .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the ester carbonyl (δ ~165 ppm in 13C NMR), trifluoromethyl group (δ ~122 ppm, q, J = 288 Hz), and triazole proton (δ ~8.5 ppm in 1H NMR).

- LC-MS : Electrospray ionization (ESI+) detects [M+H]+ at m/z 316.1 (calculated for C₁₂H₁₀F₃N₃O₂).

- HPLC/SFC Purity : Use C18 columns (e.g., Agilent ZORBAX Eclipse) with acetonitrile/water mobile phases; purity >98% is required for biological assays .

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. LogP values (~3.2) predict moderate lipophilicity.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the ester group in aqueous buffers (pH <5 or >9) is a common degradation pathway .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in stereochemistry, impurity profiles, or assay conditions. Solutions include:

- Stereochemical Confirmation : Use X-ray crystallography or NOE NMR to verify substituent geometry. For example, enantiomers resolved via SFC (retention times 1.41 vs. 2.45 min) may exhibit divergent bioactivities .

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize confounding factors .

Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets?

- Methodological Answer : The CF₃ group enhances metabolic stability and hydrophobic interactions with target proteins (e.g., cytochrome P450 enzymes). Molecular docking (using AutoDock Vina) and molecular dynamics simulations reveal that the CF₃ group occupies hydrophobic pockets in fungal CYP51, disrupting ergosterol biosynthesis. Competitive inhibition assays (IC₅₀ ~2.5 µM) corroborate computational findings .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Derivatization : Replace the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity. Introduce substituents (e.g., halogens, sulfanyl groups) at the triazole 5-position via Suzuki-Miyaura coupling.

- Bioactivity Testing : Use MIC assays against Candida albicans (ATCC 90028) and cytotoxicity assays (e.g., HepG2 cells) to identify derivatives with improved selectivity indices (>10).

- Data Analysis : Apply multivariate regression to correlate logP, TPSA, and IC₅₀ values .

Q. How to investigate the mechanism of action against antimicrobial targets?

- Methodological Answer :

- Target Identification : Use thermal shift assays (TSA) to identify protein targets. A ΔTₘ >2°C suggests binding to fungal CYP51.

- Enzyme Inhibition : Measure NADPH consumption rates in microsomal CYP51 assays.

- Resistance Studies : Serial passage experiments (14 days) with sub-MIC concentrations monitor emergent resistance mutations via whole-genome sequencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.